molecular formula C18H16N2O4 B7730068 (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B7730068
M. Wt: 324.3 g/mol
InChI Key: LPRNSXCFKIPQAJ-UKTHLTGXSA-N
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Description

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a hydroxy group, and methoxy groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method includes the use of a base-catalyzed reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-methoxyaniline in the presence of a cyanoacetic acid derivative. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.

    Reduction: Formation of 2-amino-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is unique due to the presence of both cyano and hydroxy groups, which provide distinct reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-16-6-4-3-5-14(16)20-18(22)13(11-19)9-12-7-8-15(21)17(10-12)24-2/h3-10,21H,1-2H3,(H,20,22)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRNSXCFKIPQAJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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